

A Technical Guide to the Natural Sources of Vulgaxanthin I in Plants

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Compound of Interest

Compound Name: *Vulgaxanthin I*

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Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Vulgaxanthin I is a yellow, water-soluble betaxanthin pigment found in a variety of plants within the order Caryophyllales. As a member of the betalain family of pigments, it is gaining interest for its potential applications as a natural food colorant and for its bioactive properties. This technical guide provides an in-depth overview of the primary natural sources of **Vulgaxanthin I**, quantitative data on its occurrence, detailed experimental protocols for its extraction and analysis, and a visualization of its biosynthetic pathway.

Natural Sources of Vulgaxanthin I

Vulgaxanthin I is predominantly found in plants belonging to the order Caryophyllales, where betalains replace anthocyanins as the primary pigments. The most well-documented and significant natural sources of **Vulgaxanthin I** are varieties of *Beta vulgaris* and flowers of *Mirabilis jalapa*.

Beta vulgaris (Beetroot)

Beetroot, particularly its yellow varieties, is a principal source of **Vulgaxanthin I**.^[1] In red beetroot, **Vulgaxanthin I** is the predominant yellow pigment, co-occurring with red-violet betacyanins like betanin.^{[2][3]} The concentration of **Vulgaxanthin I** can vary significantly

between different cultivars and even between the peel and the flesh of the root.^[4] The peels of *B. vulgaris* are often a richer source of betaxanthins compared to the flesh.^[4]

Other varieties of *Beta vulgaris*, such as colored Swiss chard (*Beta vulgaris* L. ssp. *cicla*), also serve as sources of betalains, including **Vulgaxanthin I**.^[5]

Mirabilis jalapa (Four-o'clock Flower)

The flowers of *Mirabilis jalapa* are another notable source of **Vulgaxanthin I** and other related betaxanthins, collectively known as miraxanthins.^[6] The diverse flower colors observed in this plant are due to varying compositions and concentrations of different betalains.^[7]

Other Plant Sources

While less extensively studied for **Vulgaxanthin I** specifically, other betalain-producing plants are potential sources. These include grain or leafy amaranth (*Amaranthus* sp.) and cactus fruits from genera such as *Opuntia* and *Hylocereus*.^[5]

Quantitative Data of Vulgaxanthin I in Plant Sources

The following table summarizes the reported concentrations of **Vulgaxanthin I** in various cultivars of *Beta vulgaris*. It is important to note that these values can be influenced by factors such as growing conditions, harvest time, and extraction methodology.

Plant Source	Cultivar	Plant Part	Vulgaxanthin I Concentration (mg/100 g Dry Extract)	Reference
Beta vulgaris	Tytus	Peel	1231	[4]
Beta vulgaris	Ceryl	Peel	Not specified	[4]
Beta vulgaris	Chrobry	Peel	Not specified	[4]
Beta vulgaris	Forono	Peel	Not specified	[4]
Beta vulgaris	Boldor	Peel	574	[4]
Beta vulgaris	Chrobry	Flesh	609	[4]
Beta vulgaris	Boldor	Flesh	317	[4]

Experimental Protocols

The extraction, identification, and quantification of **Vulgaxanthin I** from plant sources typically involve chromatographic techniques.

Extraction and Purification of Vulgaxanthin I

A common method for isolating **Vulgaxanthin I** from yellow beets (*Beta vulgaris* var. *lutea*) is as follows:

- Initial Extraction: The plant material is homogenized and extracted with an aqueous ethanol solution (e.g., 70:30 ethanol:water).[1]
- Purification by Anion Exchange Chromatography: The crude extract is loaded onto an anion exchange column (e.g., Sephadex DEAE). **Vulgaxanthin I**, being anionic, binds to the column. Elution is typically performed with a salt gradient.[1]
- Adsorption Chromatography: Further purification can be achieved using adsorption chromatography on polyamide powder.[1]

- Solid-Phase Extraction (SPE): For sample concentration and desalting, SPE can be employed. This technique can also separate betaxanthins from betacyanins based on their pH-dependent retention characteristics.[1]

Identification and Quantification by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry is the standard for identifying and quantifying **Vulgaxanthin I**.

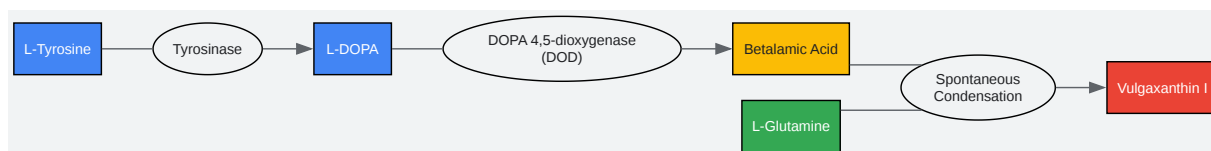
- Chromatographic System: An ultra-high-speed liquid chromatograph with a UV-Vis detector and a single quadrupole mass spectrometer with an electrospray ionization (ESI) source.[8]
- Column: A reverse-phase C18 column (e.g., 100 mm × 2.1 mm I.D., 3.5 µm) is typically used.[8]
- Mobile Phase: A binary gradient of an acidified aqueous solution (e.g., 2% formic acid in water, Solvent A) and methanol (Solvent B).[8]
- Gradient Elution: A typical gradient might be:
 - 0-9 min: 5% to 25% B
 - 9-12 min: Increase to 70% B
 - 13-16 min: Return to 5% B[8]
- Flow Rate: A constant flow rate of around 0.13 mL/min.[8]
- Detection:
 - UV-Vis: Betaxanthins, including **Vulgaxanthin I**, are monitored at their maximum absorbance wavelength, which is around 476-486 nm.[3][8]
 - MS: ESI is used in positive ion mode to monitor the molecular weight of the compounds. **Vulgaxanthin I** is identified by its protonated molecular ion (m/z 340).[1]
- Quantification: Quantification is performed by integrating the peak areas from the chromatogram and comparing them to a standard curve generated with purified

Vulgaxanthin I.[\[8\]](#)

Biosynthesis of Vulgaxanthin I

Vulgaxanthin I biosynthesis is a branch of the general betalain biosynthetic pathway, which originates from the amino acid L-tyrosine. The key steps are the formation of the chromophore, betalamic acid, followed by its condensation with an amino acid.

- Tyrosine to L-DOPA: The pathway begins with the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). This step is catalyzed by a tyrosinase.[\[9\]](#)
- L-DOPA to Betalamic Acid: L-DOPA is then converted to betalamic acid through a series of enzymatic reactions involving DOPA 4,5-dioxygenase (DOD).[\[9\]](#)
- Condensation with Glutamine: The final step in **Vulgaxanthin I** formation is the spontaneous, non-enzymatic condensation of betalamic acid with the amino acid L-glutamine.[\[10\]](#)

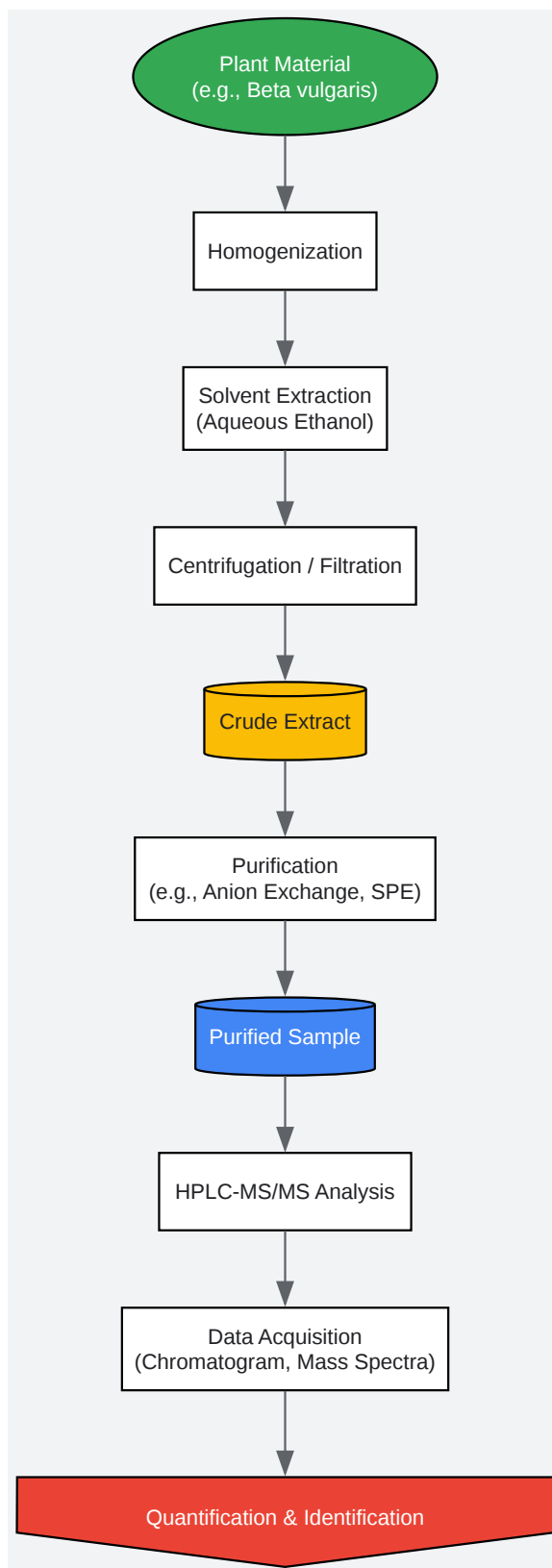


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Caption: Biosynthetic pathway of **Vulgaxanthin I** from L-Tyrosine.

Experimental Workflow for Vulgaxanthin I Analysis

The following diagram illustrates a typical workflow for the extraction and analysis of **Vulgaxanthin I** from a plant source.



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